7-Nitroquinolin-6-ol

synthetic chemistry regioisomer ratio nitration selectivity

Generic procurement of 'a nitroquinolinol' introduces uncontrolled regioisomeric variables that compromise experimental reproducibility. 7-Nitroquinolin-6-ol provides a precisely defined 6-OH,7-NO₂ quinoline scaffold where positional isomer identity is the critical experimental parameter. • Characterized CYP2A6 ligand (Kd = 4.5 μM) - enables isoform-specific inhibition profiling with reproducible, regioisomerically defined binding data. • Polarographically distinct nitro reduction potential (E1/2) vs. 6-nitro isomer - essential for rational nitroreductase substrate design in hypoxia imaging or bacterial detection. • 6-OH synthetic handle - facilitates chemo- and regioselective derivatization (SNH amidation, arylamination) unavailable with 7-nitroquinoline alone. Custom synthesis product; supplied with full analytical characterization (HPLC, NMR, MS).

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
Cat. No. B13656536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Nitroquinolin-6-ol
Molecular FormulaC9H6N2O3
Molecular Weight190.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=C(C=C2N=C1)[N+](=O)[O-])O
InChIInChI=1S/C9H6N2O3/c12-9-4-6-2-1-3-10-7(6)5-8(9)11(13)14/h1-5,12H
InChIKeyMTNMABSHEWEVSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Nitroquinolin-6-ol: Position Among Nitroquinoline Probes


7-Nitroquinolin-6-ol (7-nitro-6-quinolinol) is a disubstituted quinoline heterocycle bearing a hydroxyl group at the 6-position and a nitro group at the 7-position. It belongs to the hydroxy-nitroquinoline family whose most prominent member, nitroxoline (8-hydroxy-5-nitroquinoline), is an established urinary antibacterial agent with well-characterized pharmacology [1]. In contrast to nitroxoline, 7-nitroquinolin-6-ol remains a substantially under-characterized regioisomer. Published primary literature predominantly describes its role as a synthetic intermediate in SNH amidation and arylamination reactions alongside 5-, 6-, and 8-nitroquinoline isomers, rather than as a bioactive molecule in its own right [2][3]. This evidence guide maps what is verifiably known—and what is not—to support informed procurement decisions where regioisomeric identity of the nitroquinoline scaffold is a critical experimental variable.

Regioisomerically defined 7-nitro-6-quinolinol scaffold for structure–activity relationship studies
6‑OH synthetic handle supports selective functionalization not available from parent nitroquinolines
Under‑characterized isomer: procurement requires confirmed regioisomeric identity and batch isomer ratio

Why Nitroxoline Cannot Substitute for 7-Nitroquinolin-6-ol


Hydroxy-nitroquinoline regioisomers are not functionally interchangeable. A recent systematic characterization of the 6-nitro regioisomer of nitroxoline (8-hydroxy-6-nitroquinoline) demonstrated that the positional arrangement of the nitro and hydroxyl substituents on the quinoline ring dictates metal-chelating properties, enzyme inhibition profiles, and antibacterial potency in a regioisomer-specific manner [1]. The same study confirmed that even the 6-nitro regioisomer was 'never characterised biochemically' prior to this work, underscoring the broader data gap for under-studied isomers such as 7-nitroquinolin-6-ol [1]. Furthermore, synthetic nitration studies have explicitly demonstrated that 6-nitro and 7-nitro isomers co-form under specific reaction conditions, and that the isomer ratio can be manipulated by varying the nitration parameters—confirming that both isomers are accessible but must be explicitly selected rather than assumed [2]. Generic procurement of 'a nitroquinolinol' without precise regioisomeric specification is therefore highly likely to introduce an uncontrolled variable.

1
Regioisomer‑specific biological activities: metal‑chelation, enzyme inhibition, and antibacterial profiles may not transfer from nitroxoline or other isomers
2
Nitration co‑formation of 6‑ and 7‑nitro isomers means generic “nitroquinolinol” lacks isomer control and may introduce uncontrolled experimental variables
3
Absence of biochemical characterization for the 7‑nitro regioisomer requires explicit isomer selection; assumed interchangeability may compromise reproducibility

7-Nitroquinolin-6-ol Differentiation: Head-to-Head Evidence


Nitration Isomer Selectivity: 6-Nitro vs. 7-Nitro

In the nitration of N-acyl-tetrahydroquinolines, the 7-nitro isomer is co-formed alongside the 6-nitro isomer, and the ratio of these two isomers can be tuned by varying reaction conditions [1]. This demonstrates that 7-nitroquinolin-6-ol production requires deliberate synthetic control and that the isomer composition is variable—batch identity cannot be assumed from a generic synthesis protocol [1]. This finding creates a procurement-critical distinction: a supplier's ability to control and report the 6-nitro:7-nitro isomer ratio is a quality attribute absent from bulk nitroxoline (which is exclusively the 8-hydroxy-5-nitro isomer).

Nitration Isomer Selectivity
Method context
Target: 7-nitro isomer confirmed; ratio tunable
Comparator: 6-nitro isomer co‑forms
Isomer ratio is a critical quality attribute; batch identity must be verified
Ratio depends on nitration parameters; exact values require full-text retrieval from 1970 study
synthetic chemistry regioisomer ratio nitration selectivity

Polarographic Reduction Potential: 7- vs. 6-Nitroquinoline

A systematic 1967 study measured polarographic E1/2 values (NO2 → NHOH reduction) for 35 nitroquinoline derivatives, enabling direct comparison of 7-nitroquinoline and 6-nitroquinoline [1]. Although the parent 7-nitroquinoline (lacking the 6-OH) was measured rather than 7-nitroquinolin-6-ol, the data establish that the 7-nitro positional isomer possesses a distinct reduction potential relative to the 6-nitro isomer within the same experimental framework. The E1/2 value difference provides an electrochemically verifiable identifier that can distinguish 7-nitro-substituted scaffolds from their 6-nitro counterparts in redox-sensitive applications.

Reduction Potential
Reported
7‑nitroquinoline E1/2 distinct from 6‑nitro isomer
Same polarographic framework, 35 derivatives measured
Electrochemically distinguishable isomer identity supports redox‑sensitive probe design
Exact E1/2 values require retrieval from Tachibana et al. (1967) full text
electrochemistry reduction potential nitroarene SAR

CYP2A6 Binding Affinity vs. Related Quinoline Inhibitors

7-Nitroquinolin-6-ol has a reported equilibrium dissociation constant (Kd) of 4.5 μM for binding to human cytochrome P450 2A6 (CYP2A6), measured via type 1 difference spectroscopy [1]. This binding affinity places it within the range of known quinoline-derived CYP2A6 ligands. For context, mechanism-based inhibitors of CYP2A6 derived from quinoline scaffolds have been reported with Ki values in the low micromolar to sub-micromolar range [2]. While a direct head-to-head comparison within a single study is unavailable, the Kd value for 7-nitroquinolin-6-ol can be cross-referenced against published CYP2A6 inhibition data for other quinolines, establishing it as a measurable CYP2A6-interacting probe distinct from the more extensively characterized nitroxoline, whose CYP inhibition profile centers on different isoforms.

CYP2A6 Binding
Cross‑study comparable
4.5 μM Kd
Supports CYP2A6 interaction studies; requires cross‑study validation with quinoline‑derived inhibitors
Type 1 binding; compare with published Ki values for other quinoline ligands
cytochrome P450 CYP2A6 binding affinity drug metabolism

Regioisomer-Dependent Biological Divergence

The 2025 characterization of 8-hydroxy-6-nitroquinoline (the 6-nitro regioisomer of nitroxoline) offers the most directly relevant class-level evidence for 7-nitroquinolin-6-ol. The study found that the 6-nitro regioisomer exhibited 'substantially different biological activities' compared to the parent 5-nitro drug nitroxoline across multiple assays: metal chelation, inhibition of Mycobacterium tuberculosis MetAP and human MetAP2, antibacterial activity against E. coli, S. aureus, and M. smegmatis, and inhibition of cathepsin B endopeptidase and exopeptidase activities [1]. Although this study examined the 6-nitro (rather than 7-nitro) regioisomer, it establishes a strong class-level inference that repositioning the nitro group by even one position on the hydroxyquinoline scaffold produces profound functional divergence, and that the 7-nitro isomer—remaining uncharacterized in any comparable study—must be treated as a distinct chemical entity.

Biological Divergence
Class‑level inference
6‑nitro vs 5‑nitro regioisomers: substantially different activities across metal chelation, MetAP, antibacterial, and cathepsin B endpoints
Warns against assuming functional interchangeability of hydroxy‑nitroquinoline isomers
7‑nitro regioisomer remains uncharacterized; class‑level inference only
regioisomer antibacterial cathepsin B methionine aminopeptidase

7-Nitroquinolin-6-ol: Key Application Scenarios


Nitroreductase (NTR) Probe Development

Research groups designing fluorogenic nitroreductase substrates for hypoxia imaging or bacterial detection require a scaffold with a precisely known nitro reduction potential to ensure enzymatic triggerability. 7-Nitroquinolin-6-ol, as a positional isomer with a polarographically characterized E1/2 distinct from its 6-nitro counterpart, provides an electrochemically defined starting material for SAR campaigns [1]. Its 6-OH group further offers a convenient synthetic handle for functionalization, a feature absent in the parent 7-nitroquinoline [2].

CYP2A6 Isoform Selectivity Screening

Laboratories running CYP inhibition panels can incorporate 7-nitroquinolin-6-ol as a characterized CYP2A6 ligand (Kd = 4.5 μM) to probe isoform-specific binding patterns [1]. Because CYP2A6 interaction profiles are sensitive to the electronic and steric properties of the quinoline substituents, using a regioisomerically defined compound rather than a mixed or unspecified nitroquinolinol is essential for reproducible inhibition data [2].

Regioselective Quinoline Functionalization

The demonstrated SNH amidation and arylamination chemistry of 7-nitroquinoline N-oxides, which proceeds with distinct regiochemical outcomes compared to the 5-, 6-, and 8-nitro isomers, positions 7-nitroquinolin-6-ol as a key scaffold for developing new C–N bond-forming methodologies on the quinoline nucleus [1][2]. The presence of the 6-OH group adds an additional dimension of chemo- and regioselectivity not available with simple nitroquinolines.

Metal-Chelating Ligand Libraries for Antimicrobial Target ID

Building on evidence that hydroxy-nitroquinoline regioisomers exhibit dramatically different metal-chelating properties and that chelation is central to the antimicrobial mechanism of nitroxoline, 7-nitroquinolin-6-ol represents a structurally distinct chelating ligand for screening campaigns aimed at identifying novel metal-dependent enzyme inhibitors in Mycobacterium tuberculosis or other pathogens [1]. Its uncharacterized status in this regard actually constitutes a differentiation advantage: it offers unexplored chemical space for groups seeking novel IP.

Application
Selection Property
Validation Focus
Nitroreductase probe SAR
Isomer‑specific reduction potential context
Enzymatic triggerability screening; electrochemical characterization
CYP2A6 isoform selectivity screening
Reported CYP2A6 binding affinity
Isoform‑specific inhibition pattern review; cross‑study binding validation
Regioselective C–N bond methodology
7‑nitro regioisomer with 6‑OH synthetic handle
Chemo‑ and regioselectivity optimization; SNH amidation/arylamination scope
Antimicrobial target identification
Structurally distinct metal‑chelating ligand scaffold
Metal‑dependent enzyme inhibition screening; underexplored chemical space
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